Cas no 102791-90-2 (Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-)

Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)- structure
102791-90-2 structure
Product Name:Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-
CAS No:102791-90-2
MF:C9H10N4
MW:174.20250082016
CID:3561765
PubChem ID:14450262
Update Time:2025-04-22

Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-methyl-4-(1H-1,2,4-triazol-1-yl)-
    • YOQDUDBMJMEGMN-UHFFFAOYSA-N
    • 1-(4-amino-3-methylphenyl)-1,2,4-triazole
    • 4-(1,2,4-Triazol-1-yl)-2-methylaniline
    • 2-methyl-4-[1,2,4]triazol-1-yl-phenylamine
    • 2-Methyl-4-(1H-1,2,4-triazol-1-yl)aniline
    • SCHEMBL1824296
    • 2-Methyl-4-(1,2,4-triazol-1-yl)aniline
    • 102791-90-2
    • Inchi: 1S/C9H10N4/c1-7-4-8(2-3-9(7)10)13-6-11-5-12-13/h2-6H,10H2,1H3
    • InChI Key: YOQDUDBMJMEGMN-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=C(N2C=NC=N2)C=C1C

Computed Properties

  • Exact Mass: 174.090546g/mol
  • Monoisotopic Mass: 174.090546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 174.2g/mol
  • XLogP3: 1.3
  • Topological Polar Surface Area: 56.7Ų
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